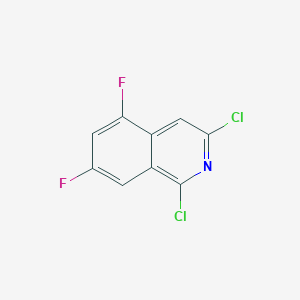
1,3-Dichloro-5,7-difluoroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicloro-5,7-difluoroisoquinolina es un compuesto químico con la fórmula molecular C₉H₃Cl₂F₂N. Pertenece a la clase de isoquinolinas, que son compuestos heteroaromáticos que contienen nitrógeno. Este compuesto se caracteriza por la presencia de dos átomos de cloro y dos átomos de flúor unidos al anillo de isoquinolina. Las isoquinolinas son conocidas por sus diversas actividades biológicas y se utilizan ampliamente en la industria farmacéutica y la ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,3-Dicloro-5,7-difluoroisoquinolina se puede lograr a través de varias rutas sintéticas. Un método común involucra la fluoración y cloración directas de derivados de isoquinolina. Por ejemplo, la reacción de 3,5,6,7,8-pentacloroisoquinolina con fluoruro de cesio en dimetilsulfóxido deuterado (DMSO-d₆) a 100 °C da como resultado la formación de 3,5,7,8-tetracloro-6-fluoroisoquinolina y 3,5,6,7-tetracloro-8-fluoroisoquinolina .
Métodos de producción industrial
Los métodos de producción industrial para 1,3-Dicloro-5,7-difluoroisoquinolina típicamente implican reacciones químicas a gran escala utilizando rutas sintéticas similares. El uso de reactivos de alta pureza y condiciones de reacción controladas garantiza la producción eficiente del compuesto con alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
1,3-Dicloro-5,7-difluoroisoquinolina experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro y flúor pueden ser sustituidos por otros grupos funcionales utilizando reactivos apropiados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento catalizadas por paladio con ácidos ariborónicos para formar 1-aril-3-cloroisoquinolinas.
Reactivos y condiciones comunes
Fluoruro de cesio: Utilizado en reacciones de fluoración.
Catalizadores de paladio: Utilizados en reacciones de acoplamiento con ácidos ariborónicos.
Principales productos formados
1-Aril-3-cloroisoquinolinas: Formadas a través de reacciones de acoplamiento catalizadas por paladio.
Isoquinolinas fluoradas: Formadas a través de reacciones de fluoración.
Aplicaciones Científicas De Investigación
1,3-Dicloro-5,7-difluoroisoquinolina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Estudiado por sus posibles actividades biológicas e interacciones con objetivos biológicos.
Medicina: Investigado por su posible uso en el desarrollo de fármacos debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 1,3-Dicloro-5,7-difluoroisoquinolina implica su interacción con objetivos moleculares y vías específicas. La presencia de átomos de cloro y flúor en el anillo de isoquinolina puede influir en su afinidad de unión y selectividad hacia los objetivos biológicos. El compuesto puede ejercer sus efectos a través de varias vías, incluida la inhibición de enzimas o la modulación de la actividad del receptor .
Comparación Con Compuestos Similares
Compuestos similares
1,3-Dicloroisoquinolina: Estructura similar pero carece de átomos de flúor.
1,3-Dicloro-7-fluoroisoquinolina: Contiene un átomo de flúor en lugar de dos.
3,5,6,7,8-Pentacloroisoquinolina: Contiene múltiples átomos de cloro pero no átomos de flúor.
Unicidad
1,3-Dicloro-5,7-difluoroisoquinolina es única debido a la presencia de átomos de cloro y flúor en el anillo de isoquinolina. Esta combinación de halógenos puede conferir propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C9H3Cl2F2N |
|---|---|
Peso molecular |
234.03 g/mol |
Nombre IUPAC |
1,3-dichloro-5,7-difluoroisoquinoline |
InChI |
InChI=1S/C9H3Cl2F2N/c10-8-3-5-6(9(11)14-8)1-4(12)2-7(5)13/h1-3H |
Clave InChI |
MLYITIAQOVCPII-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=CC(=NC(=C21)Cl)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



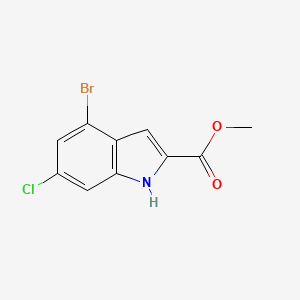

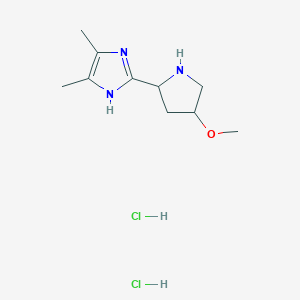
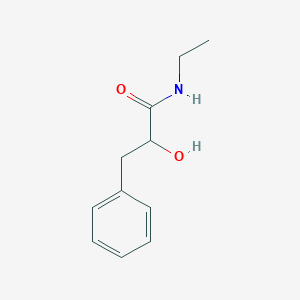
![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)
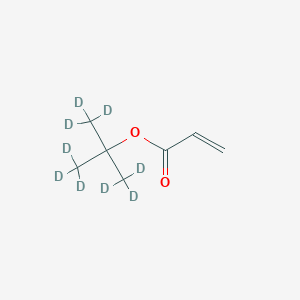
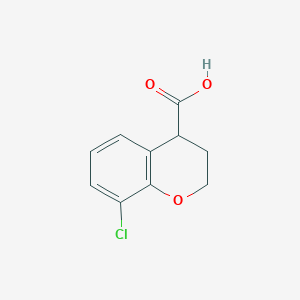
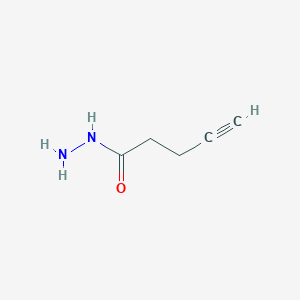
![2-[(Cyclopentylcarbamoyl)amino]propanoic acid](/img/structure/B12311182.png)
![N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide](/img/structure/B12311193.png)
![8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12311199.png)
![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12311202.png)
![8-Oxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B12311206.png)
